2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
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Overview
Description
2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C14H10ClFO. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of chlorine, fluorine, and methyl groups on the biphenyl structure makes this compound unique and valuable in various chemical applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to benzylic halides, it may undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The exact interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals . These reactions can affect multiple pathways and have downstream effects on cellular processes.
Result of Action
Similar compounds can cause a variety of effects, ranging from enzyme inhibition to the modulation of receptor activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde. For instance, certain reactions may be favored in acidic or basic conditions, while others may occur more readily at higher temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde typically involves multiple steps. One common method starts with 2-chloro-4-fluorotoluene as the raw material. The process includes:
Chlorination: Introducing chlorine under the irradiation of high-pressure ultraviolet lamp light to carry out the chlorination reaction.
Hydrolysis: Hydrolyzing the obtained product under the action of a catalyst.
Nitration: Performing a nitration reaction after hydrolysis.
Separation: Separating out 2-chloro-4-fluoro-5-nitrobenzaldehyde in ice water after the nitration reaction.
Industrial Production Methods
Industrial production methods for this compound often involve scaling up the laboratory synthesis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2-chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-3-carboxaldehyde
- 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-methanol
Uniqueness
2-Chloro-4’-fluoro-5-methyl-[1,1’-biphenyl]-4-carbaldehyde is unique due to its specific substitution pattern on the biphenyl structure. The combination of chlorine, fluorine, and methyl groups provides distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
5-chloro-4-(4-fluorophenyl)-2-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO/c1-9-6-13(14(15)7-11(9)8-17)10-2-4-12(16)5-3-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCADLJZOROKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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